molecular formula C14H10BBrO2 B1286884 10-Bromoanthracene-9-boronic acid CAS No. 641144-16-3

10-Bromoanthracene-9-boronic acid

Cat. No.: B1286884
CAS No.: 641144-16-3
M. Wt: 300.94 g/mol
InChI Key: FAVOIVPFJSKYBE-UHFFFAOYSA-N
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Description

10-Bromoanthracene-9-boronic acid is an organic compound with the molecular formula C14H10BBrO2 and a molecular weight of 300.94 g/mol . This compound is a derivative of anthracene, where a bromine atom is substituted at the 10th position and a boronic acid group at the 9th position. It is primarily used in organic synthesis, particularly in Suzuki cross-coupling reactions .

Mechanism of Action

Target of Action

10-Bromoanthracene-9-boronic acid is a boronic acid derivative used in organic synthesis Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

It is known to be a reactant in suzuki cross-coupling reactions and palladium-catalyzed 1,4-addition reactions . In these reactions, the boronic acid moiety forms a complex with a palladium catalyst, which then undergoes a transmetallation reaction with an organohalide to form a new carbon-carbon bond .

Biochemical Pathways

Boronic acids, in general, are known to interfere with various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins .

Pharmacokinetics

Boronic acids are generally known to have good oral bioavailability and can be absorbed well in the gastrointestinal tract . The impact of these properties on the bioavailability of this compound would need further investigation.

Result of Action

Given its use in organic synthesis, it is likely that its primary effects are seen at the chemical level, influencing the formation of new compounds through its participation in various reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is solid at room temperature and has a melting point of 165-169 °C . Therefore, temperature can affect its physical state and potentially its reactivity. Additionally, the compound should be stored in a well-ventilated place and kept in a tightly closed container , suggesting that exposure to air and moisture could affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

10-Bromoanthracene-9-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium complexes, which facilitate the Suzuki cross-coupling reactions . The nature of these interactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium complex, leading to the formation of the desired product.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by interacting with cellular enzymes and proteins involved in metabolic pathways. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms boronate esters with diols and other nucleophiles, which can lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The exact molecular mechanisms of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including potential damage to cellular structures and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its biochemical activity. The transport and distribution mechanisms are critical for understanding the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Bromoanthracene-9-boronic acid can be synthesized through various methods. One common approach involves the bromination of anthracene followed by borylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The borylation step involves the reaction of the brominated anthracene with a boronic acid derivative under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 10-Bromoanthracene-9-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Comparison with Similar Compounds

Properties

IUPAC Name

(10-bromoanthracen-9-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BBrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVOIVPFJSKYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584416
Record name (10-Bromoanthracen-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641144-16-3
Record name (10-Bromoanthracen-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromoanthracene-9-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 10-Bromoanthracene-9-boronic acid in the synthesis described in the paper?

A1: this compound acts as a crucial precursor in the synthesis of 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. The reaction proceeds via a cyclo-condensation reaction with o-phenylenediamine, where the boronic acid moiety reacts with the amine groups, leading to the formation of the desired product [].

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